
2-(Difluoromethoxy)propan-1-amine
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Overview
Description
2-(Difluoromethoxy)propan-1-amine is a chemical compound with the molecular formula C4H9F2NO. It is characterized by the presence of a difluoromethoxy group attached to a propan-1-amine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)propan-1-amine typically involves the introduction of the difluoromethoxy group into the propan-1-amine structure. One common method involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. For instance, the reaction of 2-propanol with difluoromethyl ether in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and isolation of the final product to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(Difluoromethoxy)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)propan-1-amine involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. This can affect pathways related to enzyme activity, receptor binding, and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethoxy-substituted amines and related fluorinated compounds. Examples are 2-(Trifluoromethoxy)propan-1-amine and 2-(Chloromethoxy)propan-1-amine.
Uniqueness
2-(Difluoromethoxy)propan-1-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired.
Biological Activity
2-(Difluoromethoxy)propan-1-amine is a compound with significant potential in medicinal chemistry and biological research. Its unique difluoromethoxy group enhances its binding affinity and selectivity at various biological targets, making it a valuable candidate for therapeutic applications.
- Molecular Formula : C4H8F2N\O
- Molecular Weight : Approximately 153.13 g/mol
- Structure : The compound features a propan-1-amine backbone with a difluoromethoxy substituent, which plays a crucial role in its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The difluoromethoxy group is believed to influence the compound’s reactivity and binding affinity, affecting pathways related to:
- Enzyme Activity : The compound may modulate the activity of certain enzymes, impacting metabolic pathways.
- Receptor Binding : It can act as an agonist or antagonist at various receptors, influencing cellular signaling processes.
Biological Targets and Effects
Research indicates that this compound interacts with several key biomolecular targets. These interactions can lead to various physiological effects, which are currently under investigation.
Table 1: Potential Biological Targets and Effects
Target Type | Potential Effects | References |
---|---|---|
Enzymes | Modulation of metabolic pathways | |
Receptors | Agonistic/antagonistic effects | |
Ion Channels | Influence on ion transport mechanisms |
Case Studies
- Pharmacological Studies : Initial studies have shown that compounds with similar difluoromethoxy modifications exhibit enhanced potency compared to their methoxy counterparts. For instance, compounds with difluoromethoxy groups demonstrated 2 to 14-fold increased potency in inhibiting phosphodiesterase 4, a target for anti-inflammatory agents .
- Structure-Activity Relationship (SAR) : Research has indicated that the presence of the difluoromethoxy group significantly alters the pharmacological profile of related compounds. A study focused on optimizing compounds for metabolic stability found that those with difluoromethoxy substitutions were more effective than those lacking this feature .
Experimental Data
The following data summarizes the biological activity observed in various studies:
Compound | Activity Level | Reference |
---|---|---|
4-Difluoromethoxy derivatives | High | |
3-Difluoromethoxy derivatives | Moderate | |
Non-fluorinated analogs | Low |
Applications in Medicinal Chemistry
The unique properties of this compound make it a promising candidate in drug discovery and development. Its ability to enhance binding affinity at biological targets suggests potential therapeutic uses in:
- Anti-inflammatory Drugs : Due to its interaction with phosphodiesterases.
- Neurological Disorders : Potential modulation of neurotransmitter systems through receptor interactions.
Properties
IUPAC Name |
2-(difluoromethoxy)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO/c1-3(2-7)8-4(5)6/h3-4H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIRIMLLLFJLAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1785080-59-2 |
Source
|
Record name | 2-(difluoromethoxy)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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